tert-Butyl propiolate
Overview
Description
Tert-Butyl propiolate is an ester used in the preparation of heterocycles, alkaloids, and unsaturated amino acids .
Synthesis Analysis
Tert-Butyl propiolate can be synthesized from propiolic acid and tert-butanol . It has also been used in the preparation of heterocycles , alkaloids , and unsaturated amino acids .Molecular Structure Analysis
The molecular formula of tert-Butyl propiolate is C7H10O2. It has a molecular weight of 126.15 .Chemical Reactions Analysis
Tert-Butyl propiolate is known to participate in gold-catalyzed [4+3] and [4+4]-annulation reactions with epoxides and oxetanes for the construction of 1,4-dioxepane and 1,5-dioxocane cores . It also reacts with methimazole to afford tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio) acrylate .Physical And Chemical Properties Analysis
Tert-Butyl propiolate is a liquid at room temperature with a boiling point of 52-53 °C/27 mmHg and a melting point of 18-20 °C . It has a density of 0.919 g/mL at 25 °C and a refractive index of 1.418 .Scientific Research Applications
Synthesis of δ-Alkylated α,β-Unsaturated δ-Lactones : tert-Butyl propiolate serves as an efficient nucleophile in boron trifluoride-catalyzed openings of homochiral, mono-substituted epoxides. This process is used to synthesize naturally derived lactones like parasorbic acid and massoilactone (Hoyer, Kjær, & Lykkesfeldt, 1991).
Formation of Alkyl Aryloxypropenoates and Arylacrylates : tert-Butyl propiolate reacts with various phenols and aldehydes in the presence of triphenylphosphine, leading to the formation of alkyl 3-aryloxypropenoates and 2-arylacrylates. This showcases its utility in creating diverse organic compounds (Yavari, Souri, Sirouspour, Djahaniani, & Nasiri, 2005).
Gold-Catalyzed Annulation Reactions : tert-Butyl propiolate derivatives are used in gold-catalyzed [4+n]-annulations with epoxides or oxetanes, yielding seven- or eight-membered oxacyclic products. These reactions are significant for constructing medium-sized rings in organic synthesis (Sahani & Liu, 2016).
Formation of 4H-1,3-dioxine Derivatives : In gold-catalyzed formal hetero-[4π+2π] cycloadditions with carbonyl compounds, tert-Butyl propiolates yield 4H-1,3-dioxine derivatives. This process demonstrates its role in facilitating complex organic reactions (Karad, Chung, & Liu, 2015).
Chemoselective Gold-Catalyzed Reactions : tert-Butyl propiolates undergo gold-catalyzed reactions with 1,2-benzisoxazoles, demonstrating ester-controlled chemoselectivity. This indicates its potential in selective organic synthesis (Pandit, Sahani, & Liu, 2018).
Synthesis of ortho-Carborane : tert-Butyl propiolate reacts with decaborane(14) at high temperatures to form ortho-carborane, highlighting its use in synthesizing complex boron-containing compounds (Tietze, Griesbach, & Elsner, 2002).
Evaluation in Medicinal Chemistry : The tert-Butyl group, commonly found in tert-Butyl propiolate, is evaluated for its impact in medicinal chemistry, particularly for its influence on the properties of bioactive compounds (Westphal, Wolfstädter, Plancher, Gatfield, & Carreira, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl prop-2-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-6(8)9-7(2,3)4/h1H,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTPDIIFEPTULX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337479 | |
Record name | tert-Butyl propiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl propiolate | |
CAS RN |
13831-03-3 | |
Record name | tert-Butyl propiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl propiolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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